molecular formula C19H19Cl2N9O5S2 B13840466 (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

Cat. No.: B13840466
M. Wt: 588.4 g/mol
InChI Key: BIKXAPBEMUXWJZ-LGKJCPICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; dihydrochloride is a cephalosporin derivative designed for enhanced antimicrobial activity. Its core structure includes the bicyclic β-lactam ring system (5-thia-1-azabicyclo[4.2.0]oct-2-ene), a hallmark of cephalosporins, with critical modifications at positions 3 and 7 of the cephem nucleus .

  • Position 3 Substitution: The imidazo[1,2-b]pyridazin-1-ium group introduces a positively charged heterocyclic moiety, improving cell membrane penetration and stability against β-lactamases .
  • Position 7 Substitution: The (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl side chain enhances Gram-negative bacterial coverage by increasing affinity for penicillin-binding proteins (PBPs) .
  • Physicochemical Properties: The dihydrochloride salt improves aqueous solubility (comparable to derivatives in ) and stability under refrigeration (storage at -20°C) .

Properties

Molecular Formula

C19H19Cl2N9O5S2

Molecular Weight

588.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

InChI

InChI=1S/C19H17N9O5S2.2ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);2*1H/b24-11-;;/t12-,17-;;/m1../s1

InChI Key

BIKXAPBEMUXWJZ-LGKJCPICSA-N

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl.Cl

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-3-cephem-4-carboxylate

  • The intermediate is synthesized as its hydrochloride salt.
  • Imidazo[1,2-b]pyridazine is reacted with a suitable 3-cephem derivative under controlled temperature conditions (typically 20–25 °C).
  • The reaction is carried out in dichloromethane or a similar organic solvent.
  • The reaction mixture is stirred and then cooled to temperatures between -10 °C and 0 °C to control reactivity and yield.

Preparation of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl Chloride

  • This acyl chloride is prepared by chlorination of the corresponding acid or ester precursor.
  • The process involves reagents such as thionyl chloride or oxalyl chloride under reflux conditions.
  • The product is isolated and purified, often by crystallization or distillation under reduced pressure.

Acylation Reaction to Form Cefozopran

  • The hydrochloride salt of the 7-amino intermediate is reacted with the acyl chloride of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl chloride.
  • The reaction is conducted in the presence of a base such as sodium acetate, triethylamine, or tributylamine to neutralize the hydrochloric acid generated.
  • Solvents used include water, tetrahydrofuran (THF), dichloromethane, or mixtures thereof.
  • Temperature is maintained between 10 °C and 50 °C, often optimized between 15 °C and 30 °C.
  • Reaction times vary from 1 hour up to 100 hours, with typical durations between 3 and 20 hours for optimal yield.

Isolation and Purification

  • After completion of the acylation, insoluble materials are removed by filtration.
  • The filtrate is subjected to chromatographic purification, commonly reverse-phase chromatography using ammonium acetate and aqueous methanol or acetonitrile as mobile phases.
  • The purified product is then treated with hydrochloric acid to form the dihydrochloride salt.
  • The precipitate is suspended in water, and pH is adjusted to approximately 3.
  • Further purification is achieved by chromatography on a column packed with MCI gel CHP-20P®.
  • The fractions containing the product are concentrated and lyophilized to yield cefozopran dihydrochloride as a stable solid.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Preparation of 7-amino intermediate Imidazo[1,2-b]pyridazine, 3-cephem derivative, DCM 20–25 5 Cooling to -10 to 0 °C post-reaction
Preparation of acyl chloride Chlorinating agent (e.g., SOCl2), reflux Reflux (~70–80) Several Isolation by crystallization/distillation
Acylation 7-amino intermediate (HCl salt), acyl chloride, base 10–50 3–20 Base: sodium acetate or alkylamines
Purification Reverse-phase chromatography, MCI gel CHP-20P® column Ambient Variable pH adjusted to 3; lyophilization final step

Research Results and Observations

  • The acylation step is critical for yield and purity; controlling temperature and reaction time optimizes the reaction.
  • Use of bases like sodium acetate or triethylamine effectively neutralizes HCl formed, preventing side reactions.
  • Chromatographic purification using MCI gel CHP-20P® is highly effective for removing impurities and isolating the dihydrochloride salt.
  • The final lyophilization step ensures a stable, dry powder form suitable for pharmaceutical applications.
  • The process is scalable and reproducible, as demonstrated in patent literature and industrial syntheses.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyridazin-1-ium moiety can be reduced to form the corresponding imidazo[1,2-b]pyridazine.

    Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-b]pyridazines, and substituted thiadiazole derivatives.

Scientific Research Applications

Antibacterial Activity

One of the most significant applications of this compound is its antibacterial activity . Studies have indicated that derivatives of thiadiazole compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study: Efficacy Against Resistant Strains

A study published in Frontiers in Chemistry highlighted the effectiveness of thiadiazole derivatives in combating antibiotic-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity in vitro, suggesting its potential as a lead compound for developing new antibiotics to address the growing issue of antibiotic resistance .

Anticancer Properties

In addition to its antibacterial properties, this compound shows promise as an anticancer agent . Thiadiazole derivatives have been reported to induce apoptosis in various cancer cell lines through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings

Research has demonstrated that certain thiadiazole compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, a study reported that a related thiadiazole derivative exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was shown to induce cell cycle arrest and promote apoptosis via intrinsic pathways .

Mechanistic Insights

Understanding the mechanism by which this compound exerts its biological effects is crucial for further development:

  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Signal Transduction Pathways : The compound might modulate key signaling pathways such as MAPK/ERK or PI3K/Akt, which are critical for cancer cell survival and proliferation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • The imidazo[1,2-b]pyridazinium group in the target compound confers superior resistance to enzymatic degradation compared to methyl or acetyloxy substituents .
  • The 5-amino-1,2,4-thiadiazol-3-yl group at position 7 provides broader Gram-negative coverage than the 2-amino-thiazol-4-yl group in , particularly against Enterobacteriaceae .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Compound Compound
Solubility Soluble in DMSO, aqueous buffers at pH 6–8 Limited aqueous solubility High solubility in gastric fluid
Stability Stable at -20°C; degradation <5% at 25°C/60% RH over 6 months Degrades in acidic conditions (t₁/₂ = 2 h at pH 3) Acid-stable (t₁/₂ >24 h at pH 3)
Protein Binding 85–90% (albumin) 78% 92%

Key Observations :

  • The dihydrochloride salt form of the target compound enhances stability under refrigeration, making it suitable for intravenous formulations .
  • High protein binding may limit tissue penetration but prolongs serum half-life .

Antimicrobial Efficacy

  • Gram-Negative Bacteria : The target compound exhibits MIC₉₀ values of ≤1 µg/mL against Escherichia coli and Klebsiella pneumoniae, outperforming and derivatives (MIC₉₀ = 2–4 µg/mL) due to its thiadiazole side chain .
  • β-Lactamase Resistance : Retains activity against AmpC-producing strains (e.g., Enterobacter cloacae), whereas compounds show 8–16-fold reduced potency .

Structural Confirmation

  • Solid-state NMR and ¹H/¹³C-NMR analyses confirm the (6R,7R) stereochemistry and Z-configuration of the methoxyimino group, critical for PBP binding .

Biological Activity

The compound (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H27N8O6S2
Molecular Weight516.5 g/mol
IUPAC Name(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Structure

The compound features a bicyclic core structure and includes significant heterocyclic components such as imidazo[1,2-b]pyridazin and thiadiazole rings, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. Research indicates that it may function by:

  • Inhibiting Enzymatic Activity : The compound potentially inhibits enzymes critical for bacterial cell wall synthesis or other metabolic pathways.
  • Binding to Receptors : It may bind to specific receptors in microbial cells, disrupting normal cellular functions.
  • Modulating Gene Expression : The compound could influence the expression of genes involved in resistance mechanisms in bacteria.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to:

  • Broad Spectrum : It shows activity against both Gram-positive and Gram-negative bacteria.
  • Resistance Mechanism : The presence of heterocycles enhances its ability to overcome certain resistance mechanisms.

Case Studies

  • Study on Efficacy Against Drug-resistant Bacteria : A recent study highlighted the compound's effectiveness against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Mechanistic Insights from Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of key bacterial enzymes, providing insights into its mechanism of action and supporting its use in drug design .

Comparison with Other Antimicrobials

Compound NameSpectrum of ActivityMIC (µg/mL)Resistance Overcome
(6R,7R) CompoundBroad (Gram-positive & negative)< 0.5Yes
Traditional Antibiotic ANarrow (Primarily Gram-positive)1.0No
Traditional Antibiotic BBroad but less effective4.0Partial

Q & A

Q. What are the critical intermediates in synthesizing this compound, and how can their formation be optimized?

The synthesis involves key intermediates such as the thiadiazole-acetamido precursor and the imidazo[1,2-b]pyridazinium side chain. Optimization requires careful selection of coupling agents (e.g., EDC or DCC) and protecting groups (e.g., trityl for hydroxyl or amine functionalities) to enhance reaction efficiency . For example, the 5-amino-1,2,4-thiadiazol-3-yl moiety can be synthesized via cyclization of thiourea derivatives under acidic conditions, with temperature control (60–80°C) to minimize byproducts .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Multidimensional NMR (e.g., 1H^1H, 13C^13C, HSQC, HMBC) is critical for resolving overlapping signals in the bicyclic β-lactam core and imidazo-pyridazinium substituent. For instance, 1H^1H-15N^15N HMBC can verify the Z-configuration of the methoxyimino group . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is necessary to confirm the molecular formula, especially given the compound’s high nitrogen content .

Q. How can researchers mitigate common side reactions during the final coupling step?

Side reactions like epimerization at the C7 position or hydrolysis of the β-lactam ring can occur during amide bond formation. Using low-temperature conditions (0–5°C) and aprotic solvents (e.g., DMF or DCM) minimizes these issues. Catalytic amounts of HOBt (1-hydroxybenzotriazole) can improve coupling efficiency while reducing racemization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under physiological conditions?

Density functional theory (DFT) calculations can assess the electronic effects of the imidazo-pyridazinium group on β-lactam ring stability. Molecular dynamics simulations in explicit solvent models (e.g., water or serum) predict hydrolysis rates and degradation pathways . For example, the electron-withdrawing nature of the thiadiazole ring may stabilize the β-lactam against enzymatic cleavage .

Q. What experimental strategies resolve contradictions in spectral data for the imidazo-pyridazinium moiety?

Discrepancies in NMR chemical shifts often arise from dynamic proton exchange or paramagnetic impurities. Techniques include:

  • Variable-temperature NMR to identify exchange-broadened signals.
  • X-ray crystallography to unambiguously assign stereochemistry and hydrogen-bonding networks .
  • Isotopic labeling (e.g., 2H^2H- or 13C^13C-enriched intermediates) to trace ambiguous peaks .

Q. How can researchers design degradation studies to assess hydrolytic stability across pH ranges?

Accelerated stability testing involves incubating the compound in buffers (pH 1–10) at 37°C and analyzing degradation products via LC-HRMS. For example, acidic conditions (pH 1–3) may hydrolyze the β-lactam ring, while alkaline conditions (pH 8–10) could degrade the imidazo-pyridazinium group. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under storage conditions .

Q. What methodologies identify and quantify metabolites in in vitro systems?

Metabolite profiling uses hepatocyte incubations followed by LC-HRMS/MS with collision-induced dissociation (CID). Stable isotope-labeled analogs (e.g., 13C^13C-methoxyimino) differentiate metabolites from background noise. Key metabolites may include hydrolyzed β-lactam derivatives or glutathione adducts of the thiadiazole moiety .

Q. How do salt forms (e.g., dihydrochloride) impact solubility and bioavailability?

Comparative studies between freebase and salt forms involve:

  • Solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Powder X-ray diffraction (PXRD) to confirm crystallinity.
  • Dissolution testing under simulated gastrointestinal conditions. The dihydrochloride salt typically enhances aqueous solubility due to ionized amine groups, but may increase hygroscopicity, requiring formulation adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.